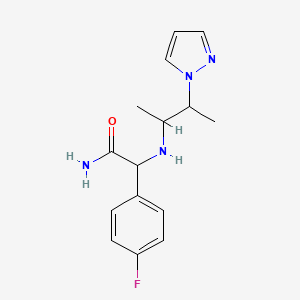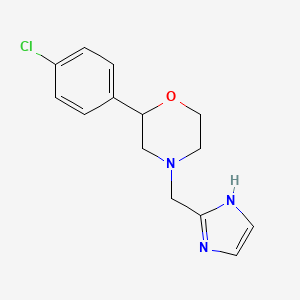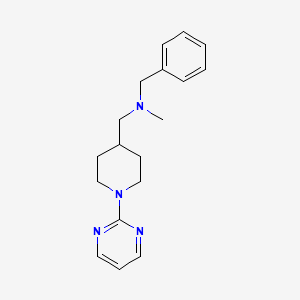![molecular formula C17H21N5O3 B7573763 N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in pain and seizure control.
Biochemical and Physiological Effects:
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the inflammatory response. In addition, N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been shown to possess anticonvulsant and analgesic activities in animal models.
実験室実験の利点と制限
One of the major advantages of N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide is its potential therapeutic applications. This compound has been found to exhibit several beneficial effects in animal models and may have potential use in the treatment of various diseases. However, one of the major limitations of this compound is its toxicity. It has been found to exhibit hepatotoxicity and nephrotoxicity in animal studies, which may limit its use in clinical applications.
将来の方向性
There are several future directions for the research on N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide. One of the major areas of research is the investigation of its potential use in the treatment of neurodegenerative diseases. This compound has been found to exhibit neuroprotective properties and may have potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of its toxicity and the development of safer derivatives. Additionally, the mechanism of action of this compound needs to be further elucidated to understand its full therapeutic potential.
合成法
The synthesis of N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been reported in several scientific studies. One of the most commonly used methods involves the reaction of 3-(2-bromoacetyl)-1-phenyl-1H-1,2,4-triazole-5-carboxylic acid with piperidine in the presence of triethylamine. The resulting compound is then treated with 3-amino-N-(carbamoylmethyl)propanamide to obtain N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide.
科学的研究の応用
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. This compound has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c18-17(24)19-14(23)9-11-22-10-5-4-8-13(22)16-20-15(21-25-16)12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H3,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTARMZTKHDFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NC(=NO2)C3=CC=CC=C3)CCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-Methoxyphenoxy)ethyl]-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7573681.png)
![1-(3-Fluorophenyl)-3-[[1-(oxolane-2-carbonyl)piperidin-3-yl]methyl]urea](/img/structure/B7573686.png)
![Oxan-4-yl-[2-[1-(quinolin-8-ylmethyl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7573691.png)
![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)


![1-Ethyl-3-[1-[(5-methylpyrazin-2-yl)methyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7573718.png)
![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)


![3-(3-Chlorophenyl)-5-[6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573776.png)